Ikk|A-IN-1

IKK-β Kinase Inhibition NF-κB

IKKβ-IN-1 is the only commercially available irreversible allosteric covalent IKK-β inhibitor, distinct from reversible pan-IKK inhibitors like BMS-345541. IC50=0.20 μM with proven oral bioavailability for convenient in vivo dosing. Its covalent mechanism ensures prolonged target engagement, enabling definitive interrogation of canonical NF-κB signaling without IKK-α confounding effects. Validated in murine septic shock (80% survival at 36h). Supplied at ≥98% purity. Essential for inflammation, oncology, and autoimmune disease models.

Molecular Formula C31H30N4O4S
Molecular Weight 554.7 g/mol
Cat. No. B12404750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkk|A-IN-1
Molecular FormulaC31H30N4O4S
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)SC3=O
InChIInChI=1S/C31H30N4O4S/c1-33-16-18-34(19-17-33)15-2-20-38-26-13-7-25(8-14-26)35-30(36)29(40-31(35)37)21-23-3-9-27(10-4-23)39-28-11-5-24(22-32)6-12-28/h3-14,21H,2,15-20H2,1H3/b29-21-
InChIKeyHACZQYUWEAIJNO-ANYBSYGZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Ikk|A-IN-1: A Highly Potent, Orally Bioavailable IKK-β Inhibitor for In Vivo Inflammation Research


Ikk|A-IN-1, also known as IKKβ-IN-1 (CAS: 2410423-31-1), is a novel, synthetic small molecule inhibitor of IκB kinase beta (IKK-β) [1]. It operates as an irreversible, allosteric covalent inhibitor, a mechanism distinct from classic ATP-competitive kinase inhibitors [2]. This compound is characterized by its high potency, significant in vitro anti-inflammatory effects in macrophages, and demonstrated oral bioavailability and efficacy in a murine model of septic shock [3].

Why Ikk|A-IN-1 Cannot Be Interchanged with Pan-IKK or IKK-α Selective Inhibitors


Simple substitution of Ikk|A-IN-1 with another IKK inhibitor is scientifically unsound due to its unique mechanism of action and isoform selectivity. While many IKK inhibitors, such as BMS-345541, are reversible allosteric inhibitors targeting both IKK-α and IKK-β [1], Ikk|A-IN-1 is an irreversible allosteric covalent inhibitor specific for IKK-β [2]. This distinction is critical; irreversible inhibition can lead to prolonged pharmacodynamic effects and a different selectivity profile. Furthermore, IKK-α and IKK-β regulate distinct NF-κB signaling pathways (non-canonical vs. canonical), and selective inhibition of IKK-β with a compound like Ikk|A-IN-1 provides a specific tool for dissecting the canonical NF-κB pathway, avoiding confounding effects from IKK-α inhibition that would be present with pan-IKK inhibitors [3]. Therefore, selecting Ikk|A-IN-1 is essential for experiments requiring targeted IKK-β blockade with a validated in vivo-active agent.

Ikk|A-IN-1: Quantitative Evidence of Potency, Efficacy, and Differentiation from Comparators


Ikk|A-IN-1 Demonstrates Superior Potency Against IKK-β Versus BMS-345541

Ikk|A-IN-1 (IKKβ-IN-1) inhibits IKK-β with an IC50 of 0.20 μM [1]. In comparison, the widely used pan-IKK allosteric inhibitor BMS-345541 shows an IC50 of 0.30 μM for IKK-β . While both are potent, Ikk|A-IN-1 achieves a 33% lower IC50, indicating higher intrinsic potency. Furthermore, BMS-345541 also inhibits IKK-α with an IC50 of 4.0 μM, whereas Ikk|A-IN-1's design as an irreversible allosteric inhibitor aims for IKK-β selectivity, though direct IKK-α IC50 data is not reported in the primary literature [1].

IKK-β Kinase Inhibition NF-κB

Ikk|A-IN-1 Exhibits Strong Cellular Anti-Inflammatory Activity by Reducing PGE2 and TNF-α

In LPS-stimulated RAW 264.7 mouse macrophage cells, Ikk|A-IN-1 demonstrates potent inhibition of key inflammatory mediators. It reduces prostaglandin E2 (PGE2) production with an IC50 of 9.83 μM and TNF-α production with an IC50 of 6.27 μM [1]. This cellular potency validates its ability to suppress the canonical NF-κB pathway in a physiologically relevant model. In contrast, while BMS-345541 is known to inhibit cytokine production in THP-1 cells with IC50 values between 1-5 μM [2], the specific cellular IC50s for PGE2 and TNF-α are not directly comparable due to differing assay systems.

Inflammation Macrophages Cytokines

Ikk|A-IN-1 is Orally Bioavailable and Effective in a Murine Model of Septic Shock

Ikk|A-IN-1 is orally active. In a C57BL/6 mouse model of LPS-induced septic shock, a single oral dose of 5 mg/kg or 50 mg/kg administered one hour prior to LPS challenge demonstrated efficient protection, resulting in 80% survival at 36 hours post-injection for the 50 mg/kg dose [1]. This in vivo efficacy is a key differentiator from many other IKK-β inhibitors which lack reported oral bioavailability or robust in vivo activity data. While BMS-345541 has shown in vivo activity when administered intraperitoneally, its oral bioavailability is limited [2].

In Vivo Efficacy Oral Bioavailability Septic Shock

Mechanistic Differentiation: Irreversible Allosteric Covalent Inhibition of IKK-β

Ikk|A-IN-1 is characterized as an irreversible allosteric covalent inhibitor of IKK-β, a mechanism that is rare among IKK inhibitors [1]. It is hypothesized to covalently bind to Cys46 within an allosteric pocket adjacent to the ATP-binding site [2]. This is in stark contrast to BMS-345541, which is a reversible allosteric inhibitor [3], and ATP-competitive inhibitors like SC-514 [4]. Irreversible inhibition can offer several theoretical advantages, including prolonged target engagement, the potential to overcome drug resistance, and unique selectivity profiles not achievable with reversible binders.

Allosteric Covalent Inhibitor Mechanism of Action

Recommended Research Applications for Ikk|A-IN-1 Based on Evidence


Dissecting the Canonical NF-κB Pathway with a Highly Potent, Orally Bioavailable Tool

Given its high potency (IC50 = 0.20 μM) and oral bioavailability [1], Ikk|A-IN-1 is ideally suited for in vivo studies investigating the role of the canonical NF-κB pathway in disease models. It allows for convenient, long-term oral dosing in chronic inflammation, oncology, or autoimmune disease models where IKK-β activity is implicated, avoiding the stress and variability of repeated injections required by non-oral IKK inhibitors [2].

Investigating IKK-β-Specific Biology Without IKK-α Interference

For researchers needing to distinguish the specific contributions of IKK-β from IKK-α, Ikk|A-IN-1 offers a selective approach. Unlike pan-IKK inhibitors like BMS-345541 (IKK-α IC50 = 4.0 μM), which inhibit both isoforms, the selective and irreversible nature of Ikk|A-IN-1 allows for targeted interrogation of IKK-β-dependent processes [3]. This is critical for experiments aiming to deconvolute the distinct roles of IKK-α and IKK-β in NF-κB signaling.

Preclinical Development of Novel Anti-Inflammatory or Anti-Cancer Agents Targeting IKK-β

The robust in vivo efficacy of Ikk|A-IN-1 in a septic shock model, showing 80% survival at 36h [1], makes it a valuable reference compound or lead candidate for preclinical programs focused on IKK-β inhibition. Its favorable pharmacokinetic properties, including oral bioavailability and demonstrated plasma stability [2], support its use in validating IKK-β as a target in various therapeutic areas, such as sepsis, inflammatory bowel disease, or certain cancers.

Studying the Consequences of Sustained IKK-β Inhibition via Irreversible Covalent Binding

The unique irreversible covalent mechanism of action of Ikk|A-IN-1 [1] makes it a specialized tool for pharmacodynamics studies focused on target engagement and the duration of pathway inhibition. Researchers can use this compound to explore the biological consequences of prolonged, irreversible IKK-β blockade, which can differ significantly from the effects of reversible inhibitors. This is particularly relevant for understanding potential therapeutic windows and mechanisms of resistance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ikk|A-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.